molecular formula C8H6ClNO3 B6159310 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid CAS No. 1353886-52-8

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid

Cat. No.: B6159310
CAS No.: 1353886-52-8
M. Wt: 199.6
InChI Key:
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Description

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is an organic compound that features a chlorophenyl group and a hydroxyimino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and hydroxylamine hydrochloride.

    Formation of Hydroxyimino Group: The 4-chlorobenzaldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-chlorobenzaldoxime.

    Formation of Acetic Acid Backbone: The 4-chlorobenzaldoxime is then reacted with chloroacetic acid under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-nitrophenyl)-2-(N-hydroxyimino)acetic acid.

    Reduction: Formation of 2-(4-aminophenyl)-2-(N-hydroxyimino)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function.

    Therapeutic Effects: The compound may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-(N-hydroxyimino)propionic acid: Similar structure but with a propionic acid backbone.

    2-(4-chlorophenyl)-2-(N-hydroxyimino)butyric acid: Similar structure but with a butyric acid backbone.

Uniqueness

2-(4-chlorophenyl)-2-(N-hydroxyimino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyimino group allows for versatile chemical modifications, while the chlorophenyl group provides stability and potential biological activity.

Properties

CAS No.

1353886-52-8

Molecular Formula

C8H6ClNO3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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